molecular formula C9H10O4 B1595233 (2-Hydroxymethyl-phenoxy)-acetic acid CAS No. 97388-49-3

(2-Hydroxymethyl-phenoxy)-acetic acid

Cat. No. B1595233
CAS RN: 97388-49-3
M. Wt: 182.17 g/mol
InChI Key: KTFBOHKOJFLUKP-UHFFFAOYSA-N
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Description

“(2-Hydroxymethyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 97388-49-3 . It has a molecular weight of 182.18 and its IUPAC name is [2-(hydroxymethyl)phenoxy]acetic acid .


Synthesis Analysis

The synthesis of “(2-Hydroxymethyl-phenoxy)-acetic acid” can be achieved from 2-Hydroxybenzyl alcohol and Chloroacetic acid .


Molecular Structure Analysis

The InChI code for “(2-Hydroxymethyl-phenoxy)-acetic acid” is 1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“(2-Hydroxymethyl-phenoxy)-acetic acid” is a solid at room temperature . It has a predicted density of 1.316±0.06 g/cm3 .

Scientific Research Applications

Anti-inflammatory Applications

  • Substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity. Particularly, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid showcased a favorable combination of potency and low toxicity, making it a promising therapeutic agent (Atkinson et al., 1983).

Agricultural Applications

  • Phenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid, are widely used in agriculture for weed control. They have been found to cause malformation of wheat spikes when sprayed during early growth stages (Bhan et al., 1976).
  • Introgression of phenoxy herbicide resistance from wild radish to cultivated radish has been explored, indicating potential for developing herbicide-tolerant cultivars (Jugulam et al., 2014).

Analytical Chemistry Applications

  • Phenoxy acid herbicides, including derivatives like 2,4-dichlorophenoxyacetic acid, have been the subject of studies focused on derivatization and gas chromatographic determination. This research contributes to the analytical methods for detecting and quantifying these compounds (Rompa et al., 2004).

Pharmaceutical Research

  • Phenoxy acetic acid derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents, opening new avenues in the treatment of diseases like tuberculosis (Yar et al., 2006).

Environmental Science Applications

  • The adsorption characteristics of phenoxy acid herbicides, such as 2,4-dichlorophenoxy-acetic acid, on granular activated carbon have been studied. This research is significant for understanding how to remove these compounds from water sources (Aksu & Kabasakal, 2004).

Safety And Hazards

The safety information for “(2-Hydroxymethyl-phenoxy)-acetic acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFBOHKOJFLUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305559
Record name (2-Hydroxymethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxymethyl-phenoxy)-acetic acid

CAS RN

97388-49-3
Record name (2-Hydroxymethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxybenzyl alcohol (0.5 mol), α-chloroacetic acid (0.5 mol) and solid sodium hydroxide (1.0 mol) in water (1L) is heated at reflux for 6 h. After this time the solution is cooled to ambient temperature and acidified to pH 4 with a 10% solution of hydrogen chloride in water. The product crystalizes from the acidified solution and is isolated and dried by filtration to give 2-Carboxymethoxybenzylalcohol which is used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Cole, BC Loughman - Plant cell reports, 1984 - Springer
The auxin herbicide (4-chloro-2-methylphenoxy)-acetic acid (MCPA) was absorbed by liquid cultured callus cells of Phaseolus vulgaris L. and subsequently became hydroxylated at the …
Number of citations: 6 link.springer.com
鈴木啓介, 永吉秀光 - Journal of Pesticide Science, 1978 - jlc.jst.go.jp
… 4chloro-2-hydroxymethyl phenoxyacetic acid. … Naptalam and 4-chloro-2-hydroxymethyl phenoxy acetic acid were separated from each other, and determined under the condition A or B (…
Number of citations: 5 jlc.jst.go.jp
H Choi, H Kang, H Park - Journal of cheminformatics, 2013 - jcheminf.biomedcentral.com
Solvation free energy is a fundamental thermodynamic quantity that should be determined to estimate various physicochemical properties of a molecule and the desolvation cost for its …
Number of citations: 34 jcheminf.biomedcentral.com
PJ Kempt - International Journal of Pest Management, 1981 - Taylor & Francis
Trade names, code numbers and common names are listed, identified and their function (s) and manufacturer indicated, if known. The full chemical formulae are given in Section 2, eg …
Number of citations: 0 www.tandfonline.com
鈴木啓介, 永吉秀光 - Journal of Pesticide Science, 1978 - jstage.jst.go.jp
… 4chloro-2-hydroxymethyl phenoxyacetic acid. … Naptalam and 4-chloro-2-hydroxymethyl phenoxy acetic acid were separated from each other, and determined under the condition A or B (…
Number of citations: 4 www.jstage.jst.go.jp

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